
氨基丙酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminoacetone is a threonine and glycine catabolite that can be converted to methylglyoxal by amine oxidases. It has been identified as one of several endogenous sources of methylglyoxal found in the plasma of diabetes patients. As a pro-oxidant, 0.10-5 mM aminoacetone can induce cell death in RINm5f pancreatic β-cells. Aminoacetone is used as a growth substrate for Pseudomonas.
科学研究应用
苏氨酸和甘氨酸的分解代谢产物
氨基丙酮盐酸盐是苏氨酸和甘氨酸的分解代谢产物 . 这意味着它是这些氨基酸代谢分解的产物。 该过程在人体代谢和能量产生中至关重要 .
转化为甲基乙二醛
氨基丙酮可以被胺氧化酶转化为甲基乙二醛 . 甲基乙二醛是一种高反应性化合物,在各种生物过程中发挥作用,包括细胞信号传导、生长和死亡 .
糖尿病患者中甲基乙二醛的来源
氨基丙酮已被确定为糖尿病患者血浆中发现的几种内源性甲基乙二醛来源之一 . 这表明它可能在糖尿病及其并发症的发病机制中发挥作用 .
促氧化作用
作为一种促氧化剂,氨基丙酮可以诱导 RINm5f 胰腺 β 细胞死亡 . 该特性可能对理解和治疗与氧化应激相关的疾病有影响 .
假单胞菌的生长底物
氨基丙酮被用作假单胞菌的生长底物 ,一种在微生物学中被广泛研究的细菌属,因其代谢多样性和在各种环境中的定殖能力而闻名 .
六亚甲基四胺的合成
<p作用机制
Target of Action
Aminoacetone hydrochloride is an intermediate in the metabolism of threonine and glycine . It is also an endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO) . SSAO is an enzyme that catalyzes the oxidation of primary amines to aldehydes, with the production of ammonia and hydrogen peroxide .
Mode of Action
It is known that it interacts with its primary target, ssao, and undergoes oxidation and deamination . This process results in the production of 2-oxopropanal (methylglyoxal), which is then further oxidized to pyruvate .
Biochemical Pathways
Aminoacetone hydrochloride is involved in the catabolism of the amino acid threonine . Threonine is first dehydrogenated to 2-amino-3-oxobutyrate, which is unstable and spontaneously decarboxylates to aminoacetone . Aminoacetone is then oxidized and deaminated, giving 2-oxopropanal (methylglyoxal), which is in turn oxidized to pyruvate . This pathway is the most important catabolic pathway of threonine in mammals .
Result of Action
The molecular and cellular effects of aminoacetone hydrochloride’s action are largely related to its role in amino acid metabolism and its interaction with SSAO . The production of methylglyoxal and pyruvate as a result of its metabolism can have various downstream effects, including energy production via the citric acid cycle.
安全和危害
未来方向
Aminoacetone is a metabolite that is implicated in the biosynthesis of methylglyoxal . It is also produced during catabolism of the amino acid threonine . This pathway is the most important catabolic pathway of threonine in mammals . Future research may focus on further understanding these metabolic pathways and their implications in health and disease.
属性
| { "Design of the Synthesis Pathway": "Aminoacetone hydrochloride can be synthesized using a one-pot reaction method.", "Starting Materials": [ "Glycine", "Acetone", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Mix glycine, acetone, and hydrochloric acid in a round-bottom flask.", "Heat the mixture to reflux for 2 hours.", "Cool the mixture and adjust the pH to 8-9 using sodium hydroxide.", "Filter the mixture to remove any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain a yellow solid.", "Recrystallize the solid from ethanol to obtain pure aminoacetone hydrochloride." ] } | |
CAS 编号 |
7737-17-9 |
分子式 |
C3H8ClNO |
分子量 |
109.55 g/mol |
IUPAC 名称 |
1-aminopropan-2-one;hydron;chloride |
InChI |
InChI=1S/C3H7NO.ClH/c1-3(5)2-4;/h2,4H2,1H3;1H |
InChI 键 |
RUCLDQBBIJKQHO-UHFFFAOYSA-N |
SMILES |
CC(=O)CN.Cl |
规范 SMILES |
[H+].CC(=O)CN.[Cl-] |
外观 |
Assay:≥95%A crystalline solid |
| 7737-17-9 | |
Pictograms |
Irritant |
相关CAS编号 |
298-08-8 (Parent) |
同义词 |
1-Amino-2-propanone Hydrochloride; 2-Oxopropylammonium Chloride; Aminoacetone Hydrochloride; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of aminoacetone hydrochloride in the biosynthesis of Vitamin B12?
A: Aminoacetone hydrochloride is a key intermediate in the biosynthesis of Vitamin B12. Specifically, it serves as the substrate for the enzyme 1-amino-2-propanol dehydrogenase, which catalyzes its reversible reduction to D-1-amino-2-propanol. This D-isomer is then incorporated into the aminopropanol moiety of the Vitamin B12 molecule. []
Q2: How can aminoacetone and its derivative, α-amino-β-ketobutyric acid, be separated chromatographically?
A: While aminoacetone and α-amino-β-ketobutyric acid (ALA) exhibit similar chromatographic behavior in many solvent systems, they can be separated using a specific method. A column of diethylaminoethylcellulose at pH 5.0 can be utilized. Under these conditions, aminoacetone is retained on the column while ALA elutes. Subsequently, aminoacetone can be eluted from the column using HCl. []
Q3: Are there any known synthetic applications for aminoacetone hydrochloride?
A: Yes, aminoacetone hydrochloride serves as a valuable precursor in the synthesis of substituted pyrazines. [] While specific details of the reaction are not provided in the abstract, this highlights the potential use of aminoacetone hydrochloride in organic synthesis.
Q4: The provided research mentions the preparation of aminoacetone semicarbazone hydrochloride. What is the significance of this derivative?
A: Although the provided abstract does not delve into the specific applications of aminoacetone semicarbazone hydrochloride, its synthesis is outlined, suggesting its potential utility. [] Semicarbazone derivatives are often employed in organic chemistry for various purposes, including the purification and characterization of ketones and aldehydes. Further research is needed to elucidate the specific role of aminoacetone semicarbazone hydrochloride in this context.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





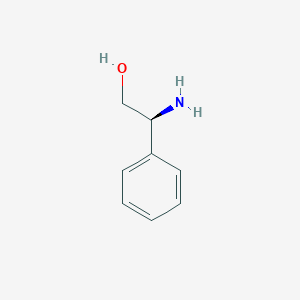
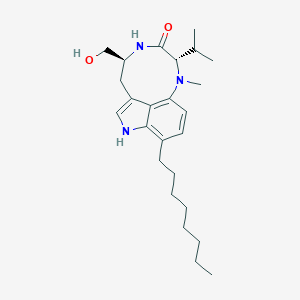
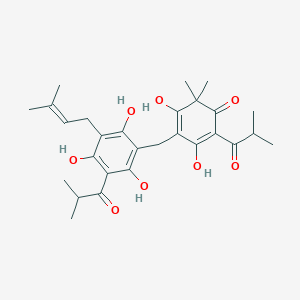

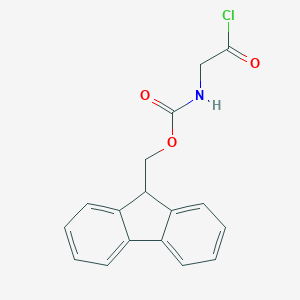
![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
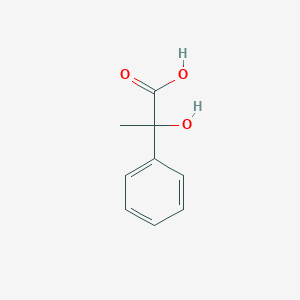
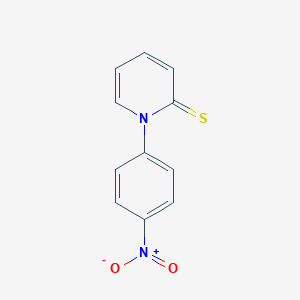


![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)
